molecular formula C16H12BrClN4S B2408231 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-67-9

2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2408231
CAS No.: 536720-67-9
M. Wt: 407.71
InChI Key: XXLXGOTXCXLKBG-UHFFFAOYSA-N
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Description

2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C16H12BrClN4S and its molecular weight is 407.71. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-3-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(18)22-7-10(17)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXGOTXCXLKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H13BrClN3SC_{15}H_{13}BrClN_3S, with a molecular weight of approximately 372.7 g/mol. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interactions with various biological targets, particularly kinases, which are critical in cell signaling pathways.

Research indicates that compounds similar to this one often act as kinase inhibitors , targeting specific pathways involved in tumor growth and proliferation. The imidazole ring is known for its role in binding to the ATP pocket of kinases, thus inhibiting their activity.

Key Targets

  • Farnesyltransferase (FT) : Compounds with similar structures have shown potent inhibitory effects on FT, which plays a crucial role in the post-translational modification of proteins involved in cancer progression .
  • Receptor Tyrosine Kinases (RTKs) : Inhibition of RTKs such as EGFR and PDGFR has been documented, leading to reduced cell proliferation and survival in various cancer models .

Biological Activity Data

A summary of the biological activities observed for this compound and related derivatives is presented in the table below:

Activity IC50 Value Reference
Inhibition of Farnesyltransferase24 nM
Inhibition of EGFRSub-micromolar
Antitumor activity (in vivo)Effective against Rat-1 tumors
Cytotoxicity in cancer cell linesVaries by line

Case Studies

  • Antitumor Efficacy : A study involving the administration of similar imidazole derivatives demonstrated significant tumor regression in mouse models with implanted Rat-1 tumors. The mechanism was primarily attributed to the inhibition of FT, which is crucial for oncogenic signaling pathways.
  • Kinase Selectivity : Another investigation highlighted that certain imidazole derivatives selectively inhibited mutant forms of kinases associated with resistance to conventional therapies, indicating a promising avenue for overcoming drug resistance in cancer treatment .
  • Cellular Mechanisms : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through activation of intrinsic pathways, further supporting their potential as therapeutic agents against malignancies .

Scientific Research Applications

Key Properties

  • Molecular Weight : 388.71 g/mol
  • CAS Number : Not specified in available data
  • Solubility : Solubility data is limited but is crucial for pharmacokinetic studies.

Biological Activities

Imidazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities to the target compound have been evaluated for their ability to induce apoptosis in various cancer cell lines. A study highlighted the potential of imidazole derivatives in targeting specific pathways involved in tumor growth and survival .

Antimicrobial Properties

Imidazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains. The presence of halogen substituents (bromine and chlorine) enhances the antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

Compounds similar to 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives against various viruses. The unique structural features of these compounds may allow them to disrupt viral replication processes .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related imidazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Investigation of Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Candida albicans. The study found that modifications at specific positions on the imidazole ring significantly enhanced activity .

Evaluation of Anti-inflammatory Properties

In vivo studies have shown that certain imidazole compounds reduce inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during preparation?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Thioether linkage formation : Reacting a bromo/chloro-substituted imidazo[1,2-a]pyridine derivative with a thiol-containing benzimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF or MeOH) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by TLC and HPLC .
  • Critical parameters : Control reaction temperature (60–80°C) to avoid side reactions like oxidation of the thioether group. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., imidazole NH at δ 12–14 ppm, aromatic protons in the benzimidazole and pyridine rings) and carbons (e.g., C-S linkage at δ 40–45 ppm) .
  • IR : Confirm thioether (C-S stretch at ~650 cm⁻¹) and absence of residual thiol (-SH, ~2550 cm⁻¹) .
  • LC-MS : Use high-resolution MS to verify molecular ion [M+H]⁺ and detect impurities (e.g., bromine loss or oxidation by-products) .

Intermediate Research Questions

Q. How does the substitution pattern (Br, Cl, Me) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electrophilic aromatic substitution : Bromine at position 6 (imidazo[1,2-a]pyridine) enhances stability against nucleophilic attack, while chlorine at position 3 directs regioselectivity in further functionalization .
  • Bioactivity correlation : Methyl at position 5 (benzimidazole) increases lipophilicity, potentially improving membrane permeability. Compare IC₅₀ values of derivatives with/without substituents in enzyme inhibition assays .

Q. What strategies mitigate degradation of the thioether linkage under physiological or experimental conditions?

Methodological Answer:

  • Stability testing : Perform accelerated degradation studies in PBS (pH 7.4) and acidic/basic buffers. Monitor via HPLC for thioether cleavage products (e.g., free thiols or disulfides) .
  • Stabilization : Use radical scavengers (e.g., BHT) in storage solutions or modify the linker to a more robust sulfone group (though this alters electronic properties) .

Advanced Research Questions

Q. How can computational docking studies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Target selection : Prioritize enzymes with known imidazole/benzimidazole interactions (e.g., kinases, cytochrome P450).
  • Docking workflow :
    • Prepare the compound’s 3D structure (optimize geometry with DFT at B3LYP/6-31G* level).
    • Use AutoDock Vina or Schrödinger Glide to simulate binding to active sites. Validate with experimental IC₅₀ data .
  • Key interactions : Look for π-π stacking with aromatic residues, hydrogen bonding via NH groups, and halogen bonding with Br/Cl substituents .

Q. How to resolve contradictory bioactivity data across different assay systems (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

  • Assay optimization :
    • DPPH antioxidant assay : Confirm non-interference from bromine/chlorine substituents via control experiments with unsubstituted analogs .
    • Cytotoxicity (MTT assay) : Test metabolite formation (e.g., reactive oxygen species) using LC-MS/MS to distinguish specific vs. nonspecific effects .
  • Data normalization : Express activity relative to internal standards (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) .

Q. What analytical methods elucidate degradation pathways under oxidative stress?

Methodological Answer:

  • Forced degradation : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and analyze products via:
    • LC-QTOF-MS : Identify major degradation products (e.g., sulfoxide/sulfone derivatives).
    • EPR spectroscopy : Detect radical intermediates during oxidation .

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